
4-chloro-1-(2-fluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-1-(2-fluoroethyl)-1H-pyrazole is a derivative of the pyrazole family, characterized by a pyrazole ring substituted with chlorine and fluoroethyl groups. Pyrazoles are heterocyclic aromatic compounds, notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of fluorinated pyrazoles, such as this compound, can be achieved through heterocyclization reactions. A general method for preparing fluorinated pyrazoles involves the reaction of acylsilanes with perfluoroorganometallic reagents, as described in the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles . This method is versatile and can be applied to various derivatives, including aromatic and aliphatic compounds, as well as carbohydrate derivatives. The process is regiospecific, and the regiochemistry can be confirmed through spectroscopic methods such as HMBC correlations and comparison of chemical shifts .
Molecular Structure Analysis
The molecular structure of halogenated pyrazoles has been extensively studied, with crystallographic data available for various 4-halogenated-1H-pyrazoles . The crystal structure of 4-fluoro-1H-pyrazole, a closely related compound, reveals unique supramolecular motifs different from its chloro and bromo analogs. While the chloro and bromo derivatives form trimeric hydrogen-bonding motifs, the fluoro analog forms one-dimensional chains through intermolecular hydrogen bonding . This difference in hydrogen bonding patterns significantly influences the molecular packing and overall crystal structure of these compounds.
Chemical Reactions Analysis
The reactivity of this compound can be inferred from related compounds within the pyrazole family. For instance, the title compound 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine demonstrates the potential for hydrogen bonding interactions, as evidenced by the formation of infinite chains in the crystal packing . This suggests that this compound may also engage in hydrogen bonding, which could be exploited in various chemical reactions to form supramolecular assemblies or to enhance its binding affinity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be extrapolated from the properties of similar halogenated pyrazoles. The presence of halogen atoms, such as chlorine and fluorine, can influence the compound's lipophilicity, electronic distribution, and potential for forming halogen bonds. Spectroscopic techniques, including IR and NMR, are valuable tools for analyzing these properties. For example, the spectroscopic comparison of different halogenated pyrazoles provides insights into their structural and electronic characteristics . The crystallographic and spectroscopic data combined offer a comprehensive understanding of the compound's behavior in various environments, which is essential for its application in targeted fields.
科学的研究の応用
Synthesis and Biological Activity
Pyrazoles, including derivatives like 4-chloro-1-(2-fluoroethyl)-1H-pyrazole, have garnered significant interest in scientific research due to their pharmacophore characteristics, making them pivotal in various biologically active compounds. These compounds are extensively utilized in both combinatorial and medicinal chemistry due to their broad spectrum of biological activities. Pyrazoles serve as critical synthons in organic synthesis, with applications spanning anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV treatments. The synthesis approaches for pyrazole derivatives often involve condensation followed by cyclization, highlighting their versatility as heterocyclic scaffolds in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent reactions (MCRs) synthesis of pyrazole derivatives has gained popularity for its efficiency in creating biologically active molecules. This method is particularly noted for its application in producing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties. The review of recent developments in MCRs emphasizes the importance of pyrazole moieties in the quest for new biologically active molecules and potential drugs, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Anticancer and Anti-Inflammatory Applications
Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer and anti-inflammatory properties. These compounds, characterized by a five-membered ring structure, have shown significant biological effects in pharmaceutical chemistry. Research highlights the potential of pyrazoline derivatives as new anticancer agents, contributing to the ongoing search for effective treatments for various cancer types. The exploration of pyrazoline's biological activities underscores its importance in developing multifunctional therapeutic agents (Ray et al., 2022).
将来の方向性
The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . Future research on “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” could involve exploring its potential biological activities, developing new synthetic methods, or studying its reactivity in various chemical reactions.
特性
IUPAC Name |
4-chloro-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMPNIRSVKMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

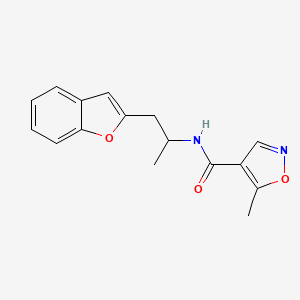
![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)
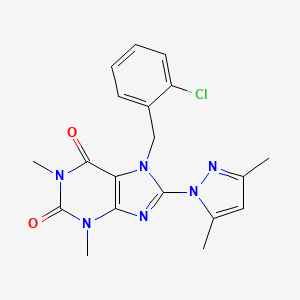
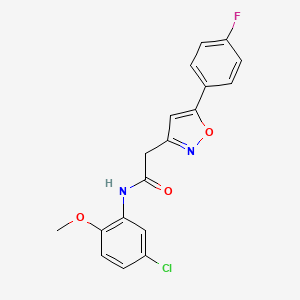

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)
![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)
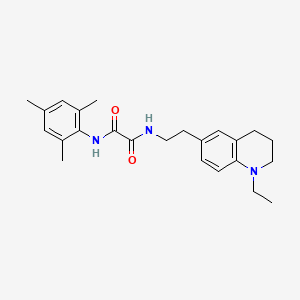
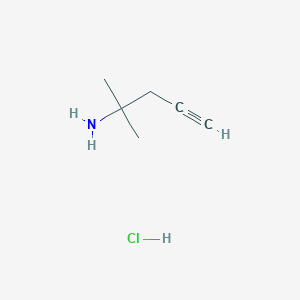
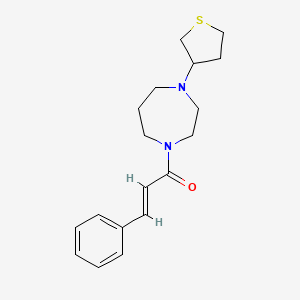
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)
